![molecular formula C11H13N3Si B8805924 IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- CAS No. 943320-60-3](/img/structure/B8805924.png)
IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been reported via an iodine-catalyzed method . This involves one-pot three-component condensations, where the product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This indicates that these inhibitors are ATP competitive but not ATP mimetic compounds .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . This interaction is associated with an increase in the cellular accumulation of certain compounds, suggesting a direct impairment of the transporter .Propiedades
Número CAS |
943320-60-3 |
|---|---|
Nombre del producto |
IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- |
Fórmula molecular |
C11H13N3Si |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-imidazo[1,2-b]pyridazin-3-ylethynyl(trimethyl)silane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)8-6-10-9-12-11-5-4-7-13-14(10)11/h4-5,7,9H,1-3H3 |
Clave InChI |
AUMLXDLZHWMUCA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

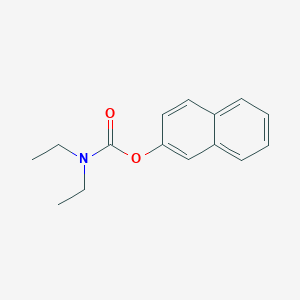
![methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B8805864.png)
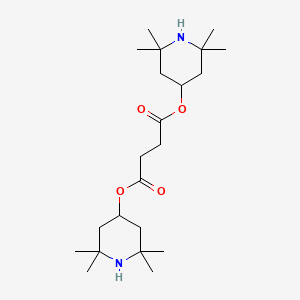
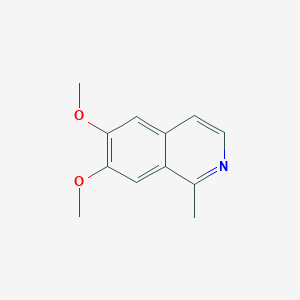
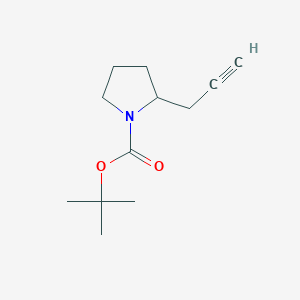
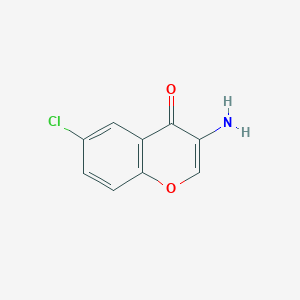
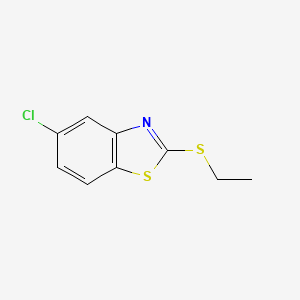
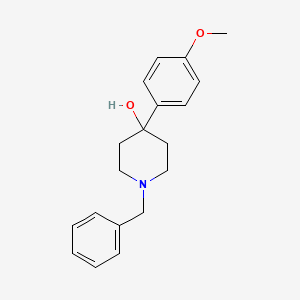
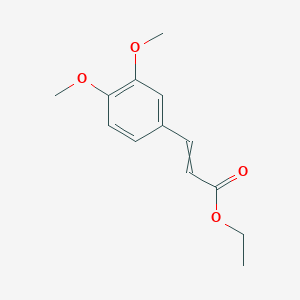
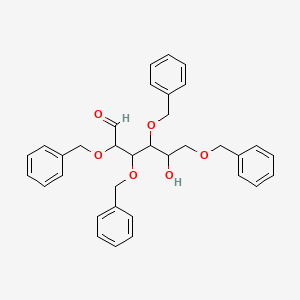
![9-(2-deoxypentofuranosyl)-2-[(2-methylpropanoyl)amino]-9H-purin-6-ol](/img/structure/B8805916.png)
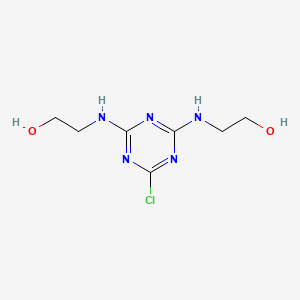
![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)
